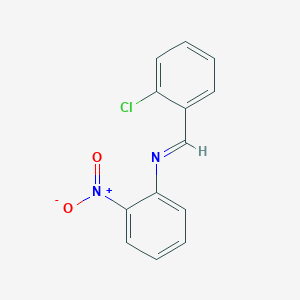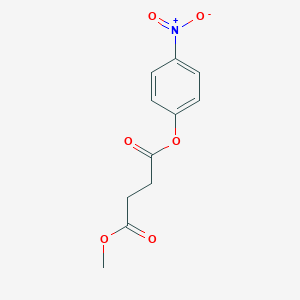
1-{4-nitrophenyl} 4-methyl succinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-nitrophenyl} 4-methyl succinate, also known as methyl 4-(4-nitrophenyl)butanoate, is an organic compound with the molecular formula C11H13NO4. It is a derivative of butanedioic acid and contains a nitrophenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-{4-nitrophenyl} 4-methyl succinate can be synthesized through esterification reactions. One common method involves the reaction of 4-nitrophenol with butanedioic acid in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of methyl 4-nitrophenyl butanedioate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification reaction. The reaction mixture is then subjected to distillation to remove excess reactants and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
1-{4-nitrophenyl} 4-methyl succinate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and butanedioic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, alcohols, base catalysts.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: 4-aminophenyl butanedioate.
Substitution: Various substituted esters or amides.
Hydrolysis: 4-nitrophenol, butanedioic acid.
Wissenschaftliche Forschungsanwendungen
1-{4-nitrophenyl} 4-methyl succinate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Used as a substrate in catalytic reduction reactions to study the activity of various catalysts.
Materials Science: Incorporated into polymers and other materials to impart specific properties
Wirkmechanismus
The mechanism of action of methyl 4-nitrophenyl butanedioate in catalytic reactions involves the interaction of the nitro group with the catalyst. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the catalyst. The ester group may also participate in nucleophilic substitution reactions, where the nucleophile attacks the carbonyl carbon, leading to the formation of new bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-(4-bromophenyl)butanoate
- Methyl 4-(4-chlorophenyl)butanoate
- Methyl 4-(4-methoxyphenyl)butanoate
Uniqueness
1-{4-nitrophenyl} 4-methyl succinate is unique due to the presence of the nitro group, which imparts distinct reactivity compared to other similar compounds. The nitro group can undergo reduction to form an amino group, which can further participate in various chemical reactions. This makes it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C11H11NO6 |
|---|---|
Molekulargewicht |
253.21 g/mol |
IUPAC-Name |
1-O-methyl 4-O-(4-nitrophenyl) butanedioate |
InChI |
InChI=1S/C11H11NO6/c1-17-10(13)6-7-11(14)18-9-4-2-8(3-5-9)12(15)16/h2-5H,6-7H2,1H3 |
InChI-Schlüssel |
IZRPDUVCUBCZRR-UHFFFAOYSA-N |
SMILES |
COC(=O)CCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Kanonische SMILES |
COC(=O)CCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-(methylsulfanyl)benzylidene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B326317.png)
![(6Z)-6-[(3-bromo-4-methylanilino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B326318.png)
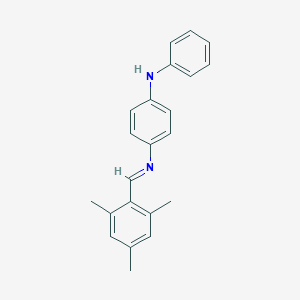
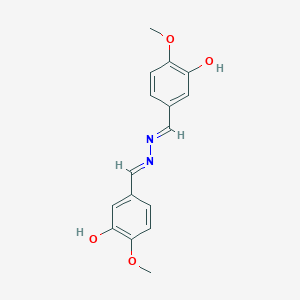
![(6E)-3-(diethylamino)-6-[(4-ethoxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B326324.png)
![N-{4-[(4-cyanobenzylidene)amino]phenyl}acetamide](/img/structure/B326327.png)
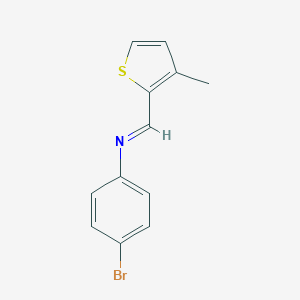
![2-Methoxy-4-[(phenylimino)methyl]phenyl acetate](/img/structure/B326331.png)
![2-[[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]benzonitrile](/img/structure/B326332.png)
![2-nitro-N'-[(Z)-pyrrol-2-ylidenemethyl]benzohydrazide](/img/structure/B326333.png)
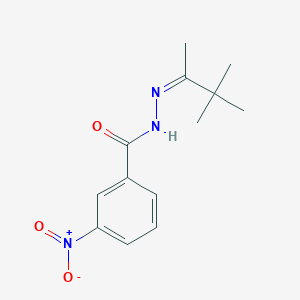
![(6E)-3-(diethylamino)-6-[(4-methylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B326336.png)
![4-{[(4-Hydroxyphenyl)imino]methyl}-2-methoxyphenyl acetate](/img/structure/B326337.png)
